molecular formula C21H18ClN5O3 B2722214 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251679-05-6

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2722214
CAS RN: 1251679-05-6
M. Wt: 423.86
InChI Key: XXWCHZOBQMTZCJ-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It belongs to a class of compounds that have been synthesized for their potential antimicrobial activity . The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure .

Scientific Research Applications

Future Directions

Compounds of this class have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these activities further and optimizing the structure of these compounds for better activity and selectivity.

properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWCHZOBQMTZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide

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